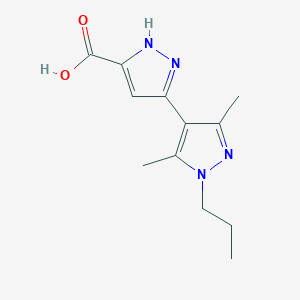
2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid is a chemical compound with the molecular weight of 220.27 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is 2-(3-methyl-1-piperidinyl)isonicotinic acid . The InChI code is 1S/C12H16N2O2/c1-9-3-2-6-14(8-9)11-7-10(12(15)16)4-5-13-11/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 220.27 .Scientific Research Applications
Agrochemical Industry
2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid: derivatives, particularly those with trifluoromethyl groups, are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients for crop protection. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contribute to the biological activities of these compounds .
Pharmaceutical Intermediates
This compound is utilized as an intermediate in the pharmaceutical industry. Its derivatives are found in various drugs, playing a crucial role due to their biological activities. The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals .
Synthesis of Piperidine Derivatives
The compound is involved in the synthesis of a wide range of piperidine derivatives. These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. Such derivatives are significant for designing drugs and are present in more than twenty classes of pharmaceuticals .
Development of Fluorinated Organic Chemicals
Fluorinated organic chemicals have seen a surge in development due to their applications in various fields, including agrochemicals and pharmaceuticals. The compound contributes to this area by providing a framework for the incorporation of fluorine into organic molecules .
Veterinary Products
Similar to its use in human pharmaceuticals, derivatives of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid are also employed in veterinary medicine. They form part of the active ingredients in treatments for animals, showcasing the compound’s versatility .
Functional Materials
The compound’s derivatives are not limited to life sciences but extend to the field of functional materials. Their unique properties are harnessed to improve the performance and functionality of various materials .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The interaction of these compounds with their targets can lead to various biochemical changes, but the exact mechanisms are dependent on the specific targets and the structure of the compound.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities . The specific effects would depend on the compound’s targets and mode of action.
properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-3-2-6-14(8-9)11-7-10(12(15)16)4-5-13-11/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDQXUZZPJEEHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424651 |
Source


|
| Record name | 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883544-59-0 |
Source


|
| Record name | 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine](/img/structure/B1309920.png)



![1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B1309940.png)

![6-(tert-Butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1309945.png)

![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid](/img/structure/B1309957.png)
![4-[3-(2-Thienyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1309958.png)

![3-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1309965.png)
